Cas no 856896-54-3 ((tetrafluoropyridin-4-yl)boronic acid)

(Tetrafluoropyridin-4-yl)boronic acid is a fluorinated boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex fluorinated heterocycles. Its tetrafluoropyridyl moiety enhances electron-withdrawing properties, improving reactivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical research, where fluorinated scaffolds are sought for their metabolic stability and bioavailability. The boronic acid group ensures compatibility with diverse aryl halides, facilitating efficient C-C bond formation. High purity grades are available to meet stringent synthetic requirements. Proper handling under inert conditions is recommended due to its sensitivity to moisture. Storage at low temperatures in a dry environment ensures long-term stability.
(tetrafluoropyridin-4-yl)boronic acid structure
856896-54-3 structure
Product Name:(tetrafluoropyridin-4-yl)boronic acid
CAS No:856896-54-3
MF:C5H2BF4NO2
MW:194.87949514389
CID:4243335
Update Time:2025-06-07

(tetrafluoropyridin-4-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, (2,3,5,6-tetrafluoro-4-pyridinyl)-
    • Boronic acid, B-(2,3,5,6-tetrafluoro-4-pyridinyl)-
    • (tetrafluoropyridin-4-yl)boronic acid
    • Inchi: 1S/C5H2BF4NO2/c7-2-1(6(12)13)3(8)5(10)11-4(2)9/h12-13H
    • InChI Key: HRMCBTAUSCVABO-UHFFFAOYSA-N
    • SMILES: B(C1C(F)=C(F)N=C(F)C=1F)(O)O

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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$0.0 2023-09-15
Enamine
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(tetrafluoropyridin-4-yl)boronic acid Related Literature

Additional information on (tetrafluoropyridin-4-yl)boronic acid

Introduction to (Tetrafluoropyridin-4-yl)boronic Acid (CAS No. 856896-54-3)

(tetrafluoropyridin-4-yl)boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and chemical properties. This compound, identified by the CAS number 856896-54-3, features a pyridine ring substituted with four fluorine atoms at the 4-position, coupled with a boronic acid functional group. The combination of these elements imparts distinct reactivity and utility, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.

The boronic acid moiety in (tetrafluoropyridin-4-yl)boronic acid is particularly noteworthy for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. This reaction enables the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, facilitating the construction of complex molecular architectures. The presence of fluorine atoms in the pyridine ring enhances the electronic properties of the boronic acid, influencing its reactivity and stability under various conditions.

Recent advancements in pharmaceutical research have highlighted the importance of fluorinated pyridine derivatives in drug design. The electron-withdrawing nature of fluorine atoms can modulate the electronic distribution within the molecule, affecting both its binding affinity to biological targets and its metabolic stability. (Tetrafluoropyridin-4-yl)boronic acid, with its precise substitution pattern, serves as a versatile building block for developing novel therapeutic agents. Its ability to participate in efficient cross-coupling reactions makes it particularly useful for constructing heterocyclic compounds that are prevalent in many bioactive molecules.

In materials science, the incorporation of fluorinated pyridine groups into polymers and advanced materials has been explored for enhancing thermal stability, chemical resistance, and electronic properties. The boronic acid functionality can also contribute to the development of smart materials capable of responding to external stimuli through reversible covalent bond formation. This dual functionality makes (tetrafluoropyridin-4-yl)boronic acid a promising candidate for applications in self-healing materials, where dynamic covalent chemistry plays a crucial role.

The synthesis of (tetrafluoropyridin-4-yl)boronic acid typically involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation of pyridine derivatives followed by lithiation and subsequent borylation. The introduction of four fluorine atoms necessitates precise control over reaction conditions to prevent unwanted side reactions. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic methodologies, reducing waste and energy consumption.

Recent studies have also demonstrated the utility of (tetrafluoropyridin-4-yl)boronic acid in polymer chemistry, particularly for the development of polymeric materials with tailored properties. The boronic acid groups can participate in reversible interactions with other boron-containing compounds, allowing for the creation of dynamic networks that exhibit unique mechanical and chemical behaviors. Such materials have potential applications in drug delivery systems, where controlled release mechanisms are essential for therapeutic efficacy.

The role of (tetrafluoropyridin-4-yl)boronic acid in medicinal chemistry extends beyond its use as a synthetic intermediate. Its structural features make it a suitable scaffold for designing molecules with enhanced bioavailability and reduced toxicity. Computational modeling and high-throughput screening techniques have been employed to identify derivatives with improved pharmacokinetic profiles. These efforts align with broader trends in drug discovery aimed at developing more effective and safer therapeutic agents.

In conclusion, (tetrafluoropyridin-4-yl)boronic acid (CAS No. 856896-54-3) is a multifunctional compound with significant potential across multiple scientific disciplines. Its unique combination of structural features and reactivity makes it a valuable tool for synthetic chemists, pharmaceutical researchers, and materials scientists alike. As our understanding of its properties continues to grow, so too will its applications in cutting-edge research and industrial processes.

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